2-Bromo-3-fluoro-4-iodophenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-iodophenacyl bromide is an organobromine compound with the molecular formula C8H4Br2FIO. This compound is notable for its unique combination of bromine, fluorine, and iodine atoms attached to a phenacyl group, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenacyl bromide typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluoro-4-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under controlled conditions, often at low temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents (e.g., methanol or DMF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like toluene or DMF.
Major Products
Nucleophilic Substitution: Products include substituted phenacyl derivatives with various functional groups.
Oxidation: Products may include phenacyl derivatives with altered oxidation states.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodophenacyl bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of bioactive compounds for drug discovery and development.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound serves as a substrate for palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-4-chlorophenacyl bromide
- 2-Bromo-3-fluoro-4-methylphenacyl bromide
- 2-Bromo-3-fluoro-4-nitrophenacyl bromide
Uniqueness
2-Bromo-3-fluoro-4-iodophenacyl bromide is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other halogenated phenacyl bromides. The combination of bromine, fluorine, and iodine atoms provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H4Br2FIO |
---|---|
Molecular Weight |
421.83 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FIO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2 |
InChI Key |
GWQNQQAKIXWRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.